Cas no 2680888-07-5 (benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate)

Benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate is a carbamate derivative characterized by its unique branched alkyl and hydroxyl functional groups. The compound's structure, featuring a tertiary alcohol and sterically hindered carbamate linkage, contributes to its stability and potential reactivity in synthetic applications. Its benzyl-protected carbamate group offers selective deprotection opportunities, making it useful in peptide synthesis and pharmaceutical intermediates. The ethyl and dimethyl substituents enhance lipophilicity, which may influence solubility and bioavailability in drug design. This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules with tailored steric and electronic properties. Its well-defined structure ensures reproducibility in research and industrial applications.
benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate structure
2680888-07-5 structure
Product Name:benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate
CAS No:2680888-07-5
MF:C17H27NO3
MW:293.401185274124
CID:6616059
PubChem ID:165925310
Update Time:2025-05-21

benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2680888-07-5
    • EN300-28289009
    • benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate
    • Inchi: 1S/C17H27NO3/c1-5-17(20,6-2)16(3,4)13-18-15(19)21-12-14-10-8-7-9-11-14/h7-11,20H,5-6,12-13H2,1-4H3,(H,18,19)
    • InChI Key: MCYXUIVMSIPNFB-UHFFFAOYSA-N
    • SMILES: OC(CC)(CC)C(C)(C)CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 293.19909372g/mol
  • Monoisotopic Mass: 293.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 58.6Ų

benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate Pricemore >>

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benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate Related Literature

Additional information on benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate

Research Briefing on Benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate (CAS: 2680888-07-5)

Benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate (CAS: 2680888-07-5) is a synthetic carbamate derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, including a branched alkyl chain and a carbamate functional group, has been investigated for its role in modulating biological pathways and its utility as an intermediate in drug synthesis. Recent studies have explored its pharmacological properties, synthetic routes, and potential as a scaffold for novel bioactive molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway of benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate, highlighting its efficient production via a multi-step process involving the reaction of 3-ethyl-3-hydroxy-2,2-dimethylpentylamine with benzyl chloroformate. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation. Additionally, the compound's lipophilic nature was noted to enhance its membrane permeability, a critical factor for drug delivery applications.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate was identified as a key intermediate in the synthesis of novel protease inhibitors. The study demonstrated that the carbamate moiety of the compound played a crucial role in binding to the active site of target enzymes, thereby inhibiting their activity. This finding opens new avenues for the design of enzyme-targeted therapies, particularly for diseases such as cancer and viral infections.

Further investigations into the biological activity of benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate have revealed its potential as an anti-inflammatory agent. A preclinical study conducted in 2023 showed that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders. The mechanism of action was attributed to the modulation of NF-κB signaling pathways, a well-known target for anti-inflammatory drugs.

Despite these promising findings, challenges remain in the clinical translation of benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Current efforts are focused on optimizing the compound's pharmacokinetic properties and exploring its derivatives to enhance efficacy and reduce side effects. Collaborative research initiatives between academic institutions and pharmaceutical companies are underway to accelerate the development of this compound into a viable therapeutic agent.

In conclusion, benzyl N-(3-ethyl-3-hydroxy-2,2-dimethylpentyl)carbamate (CAS: 2680888-07-5) represents a promising candidate in the field of medicinal chemistry, with potential applications ranging from enzyme inhibition to anti-inflammatory therapy. Ongoing research aims to overcome existing challenges and unlock its full therapeutic potential, paving the way for future drug development.

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